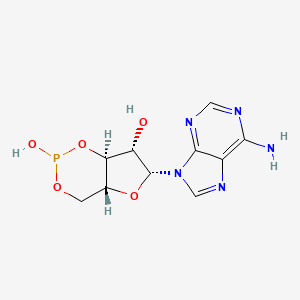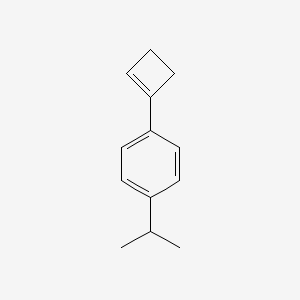
1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene is an organic compound that features a cyclobutene ring attached to a benzene ring with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene typically involves the following steps:
Formation of the Cyclobutene Ring: This can be achieved through cyclization reactions involving suitable precursors.
Attachment to Benzene Ring: The cyclobutene ring can be attached to the benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of Isopropyl Group: The isopropyl group can be introduced via a Friedel-Crafts alkylation or other suitable alkylation methods.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the cyclobutene ring to a cyclobutane ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutene ketones, while reduction may produce cyclobutane derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying the effects of cyclobutene-containing compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene involves its interaction with molecular targets and pathways. The cyclobutene ring and isopropyl group may influence the compound’s reactivity and binding affinity to specific targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Cyclobut-1-en-1-yl)benzene: Lacks the isopropyl group, which may affect its reactivity and applications.
4-(Propan-2-yl)benzene: Lacks the cyclobutene ring, leading to different chemical properties and uses.
Uniqueness
1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene is unique due to the presence of both the cyclobutene ring and the isopropyl group, which confer distinct structural and chemical properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
219906-17-9 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
1-(cyclobuten-1-yl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C13H16/c1-10(2)11-6-8-13(9-7-11)12-4-3-5-12/h4,6-10H,3,5H2,1-2H3 |
Clé InChI |
UGNANEBDRJWXPK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2=CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


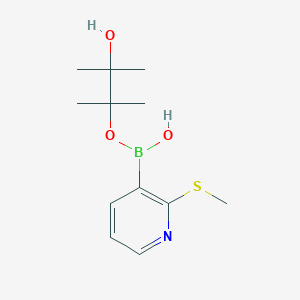
![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)
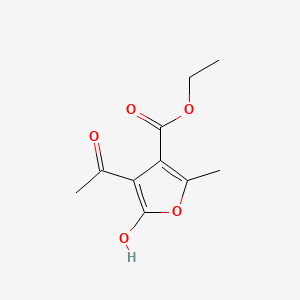
![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)
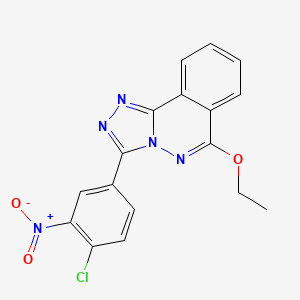
![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)

![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)

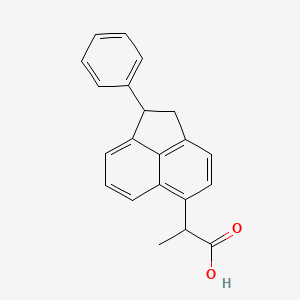
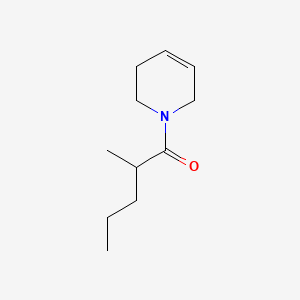
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)
